molecular formula C6H6BrN3O B13111202 N-(2-Bromopyrimidin-5-YL)acetamide CAS No. 1209458-44-5

N-(2-Bromopyrimidin-5-YL)acetamide

Cat. No.: B13111202
CAS No.: 1209458-44-5
M. Wt: 216.04 g/mol
InChI Key: QCEWICRFGKXCAT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromo-5-pyrimidinyl)- typically involves the reaction of 2-bromo-5-pyrimidinamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-bromo-5-pyrimidinamine+acetic anhydrideN-(2-bromo-5-pyrimidinyl)acetamide+acetic acid\text{2-bromo-5-pyrimidinamine} + \text{acetic anhydride} \rightarrow \text{N-(2-bromo-5-pyrimidinyl)acetamide} + \text{acetic acid} 2-bromo-5-pyrimidinamine+acetic anhydride→N-(2-bromo-5-pyrimidinyl)acetamide+acetic acid

The reaction is usually conducted in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of Acetamide, N-(2-bromo-5-pyrimidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromo-5-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Scientific Research Applications

Acetamide, N-(2-bromo-5-pyrimidinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromo-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrimidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA or RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-5-methoxyphenyl)acetamide
  • N-(5-bromo-2-pyridinyl)acetamide
  • N-(2-bromo-5-chloropyrimidinyl)acetamide

Uniqueness

Acetamide, N-(2-bromo-5-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the acetamide group at the 5-position allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Properties

CAS No.

1209458-44-5

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

N-(2-bromopyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H6BrN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11)

InChI Key

QCEWICRFGKXCAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)Br

Origin of Product

United States

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